4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a hydroxy group, a methylphenyl group, and a morpholinyl propyl group
Preparation Methods
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the individual components, such as the fluorobenzoyl chloride, which can be synthesized from 4-fluorobenzoic acid . The hydroxy and methylphenyl groups are introduced through subsequent reactions, and the final step involves the formation of the pyrrol-2-one ring structure. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group may interact with enzymes or receptors, while the hydroxy and morpholinyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one include:
- 4-(4-fluorobenzoyl)-3-hydroxymethylbenzonitrile
- 3-fluoro-4-(4-morpholinyl)phenyl-(4-methylphenyl)methanone These compounds share structural similarities but differ in specific functional groups, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of properties and potential applications.
Properties
Molecular Formula |
C25H27FN2O4 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27FN2O4/c1-17-3-5-18(6-4-17)22-21(23(29)19-7-9-20(26)10-8-19)24(30)25(31)28(22)12-2-11-27-13-15-32-16-14-27/h3-10,22,29H,2,11-16H2,1H3/b23-21+ |
InChI Key |
ZXGQVKDXLHJYLL-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Origin of Product |
United States |
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